3-Deoxyfructose

Description

Structure

3D Structure

Properties

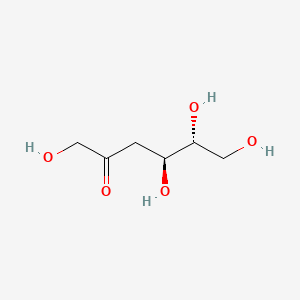

IUPAC Name |

(4S,5R)-1,4,5,6-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h5-8,10-11H,1-3H2/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFWZSUJNURRMW-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210988 |

Source

|

| Record name | 3-Deoxyhexulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Deoxyfructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6196-57-2 |

Source

|

| Record name | 3-Deoxy-D-fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6196-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyhexulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Deoxyfructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Deoxyfructose: From Maillard Reaction Byproduct to Therapeutic Target

An In-depth Technical Guide on the Discovery, Synthesis, and Applications of a Pivotal Deoxyketose

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Deoxyfructose (3-DF), a deoxyketose once primarily recognized as a detoxification product of the highly reactive Maillard reaction intermediate 3-deoxyglucosone (3-DG), has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development. Its role in mitigating the deleterious effects of advanced glycation end-products (AGEs) has positioned it and its derivatives as potential therapeutic agents and critical biochemical probes. This guide provides a comprehensive technical overview of 3-deoxyfructose, from its initial discovery and biological significance to detailed methodologies for its chemical and enzymatic synthesis. We will explore the mechanistic underpinnings of various synthetic routes, offer step-by-step protocols, and discuss the analytical techniques essential for its characterization. Furthermore, this document will delve into the burgeoning applications of 3-deoxyfructose in drug discovery, particularly in the context of metabolic diseases.

The Genesis of 3-Deoxyfructose: A Tale of Detoxification

The story of 3-deoxyfructose is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids. A key intermediate in this pathway is 3-deoxyglucosone (3-DG), a highly reactive α-dicarbonyl compound.[1] 3-DG is a potent precursor to advanced glycation end-products (AGEs), which are implicated in the pathogenesis of numerous diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders.[2]

The discovery of 3-deoxyfructose stemmed from investigations into the metabolic fate of 3-DG. Researchers found that in biological systems, 3-DG can be enzymatically reduced to the less reactive 3-deoxyfructose, effectively detoxifying the harmful dicarbonyl species.[3] This pivotal discovery, identifying 3-DF as a metabolic fingerprint of 3-DG, highlighted a crucial endogenous defense mechanism against glycation stress.[2][4] Elevated levels of 3-deoxyfructose in plasma and urine have since been recognized as a biomarker for increased 3-DG formation, particularly in diabetic patients.[4][5]

The first synthesis of 3-deoxy-D-erythro-hexulose was reported by Kuhn et al., in a multi-step synthesis starting from D-glucosamine.[6] Subsequent synthetic methods have aimed to improve efficiency and yield, recognizing the growing need for this compound in research.

Navigating the Synthetic Landscape: Chemical and Enzymatic Routes to 3-Deoxyfructose

The synthesis of 3-deoxyfructose can be approached through both chemical and enzymatic methodologies, each with distinct advantages and challenges. The choice of method often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis: Harnessing the Power of Organic Reactions

Chemical synthesis offers versatility and the potential for large-scale production. A common strategy involves the reduction of the more readily available 3-deoxyglucosone.

Protocol 1: Chemical Reduction of 3-Deoxyglucosone

This protocol outlines a general procedure for the synthesis of 3-deoxyfructose via the reduction of 3-deoxyglucosone.

Materials:

-

3-Deoxyglucosone (3-DG)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dowex 50W-X8 (H⁺ form) resin

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

Methodology:

-

Dissolution: Dissolve 3-deoxyglucosone (1.0 g, 6.17 mmol) in methanol (50 mL) in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.23 g, 6.17 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:ethanol (4:1). The disappearance of the 3-DG spot indicates the completion of the reaction.

-

Quenching and Neutralization: After completion, carefully add Dowex 50W-X8 (H⁺ form) resin to the reaction mixture until the pH is neutral. This step quenches the excess NaBH₄ and neutralizes the solution.

-

Filtration and Concentration: Filter the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure to obtain a crude syrup.

-

Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of ethyl acetate and ethanol (starting from 100% EtOAc and gradually increasing the polarity with EtOH) to yield pure 3-deoxyfructose.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent that effectively reduces the aldehyde group of 3-DG to a primary alcohol without affecting the ketone group.

-

The reaction is performed at 0 °C to control the reactivity of NaBH₄ and minimize side reactions.

-

Dowex 50W-X8 resin is used for a convenient workup to remove sodium ions and neutralize the reaction mixture without introducing aqueous conditions that could complicate product isolation.

-

Column chromatography is a standard and effective method for purifying polar compounds like sugars from reaction byproducts.

Diagram 1: Chemical Synthesis of 3-Deoxyfructose

Caption: Reduction of 3-deoxyglucosone to 3-deoxyfructose.

Enzymatic Synthesis: Nature's Precision Engineering

Enzymatic synthesis provides a highly specific and environmentally benign alternative to chemical methods. The reduction of 3-DG to 3-deoxyfructose is catalyzed by aldose reductase, an enzyme of the polyol pathway.[7][8]

Protocol 2: Enzymatic Synthesis of 3-Deoxyfructose using Aldose Reductase

This protocol describes the enzymatic conversion of 3-DG to 3-deoxyfructose.

Materials:

-

Recombinant human aldose reductase (or other suitable source)

-

3-Deoxyglucosone (3-DG)

-

NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)

-

Potassium phosphate buffer (pH 6.8)

-

Cation exchange chromatography resin (e.g., SP-Sepharose)

-

Anion exchange chromatography resin (e.g., Q-Sepharose)

-

Size-exclusion chromatography column (e.g., Superdex 75)

-

Amicon ultrafiltration device

Methodology:

-

Enzyme Purification (if not commercially available):

-

Express recombinant aldose reductase in a suitable host (e.g., E. coli).

-

Lyse the cells and clarify the lysate by centrifugation.

-

Purify the enzyme using a series of chromatographic steps, typically involving cation exchange, anion exchange, and size-exclusion chromatography.

-

Concentrate the purified enzyme using an ultrafiltration device.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 6.8), 3-deoxyglucosone (10 mM), and NADPH (12 mM).

-

Initiate the reaction by adding the purified aldose reductase to a final concentration of 1-5 µg/mL.

-

Incubate the reaction mixture at 37 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Alternatively, analyze aliquots of the reaction mixture by HPLC to quantify the formation of 3-deoxyfructose.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, terminate it by heating at 100 °C for 5 minutes.

-

Centrifuge the mixture to remove the denatured enzyme.

-

Purify 3-deoxyfructose from the supernatant using preparative HPLC with a suitable carbohydrate column.

-

-

Characterization:

-

Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

-

Causality Behind Experimental Choices:

-

Aldose reductase is the specific enzyme that catalyzes the NADPH-dependent reduction of the aldehyde group of 3-DG.

-

NADPH serves as the hydride donor for the reduction reaction. An excess is used to drive the reaction to completion.

-

The reaction is performed at pH 6.8 and 37 °C , which are optimal conditions for the activity of human aldose reductase.

-

Preparative HPLC is a high-resolution technique suitable for purifying the target compound from the reaction mixture, which contains unreacted substrates, cofactors, and buffer components.

Diagram 2: Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of 3-deoxyfructose.

Characterization and Analysis: Unveiling the Molecular Identity

Accurate characterization of synthesized 3-deoxyfructose is crucial for its use in further research. A combination of spectroscopic techniques is typically employed.

Table 1: Analytical Characterization of 3-Deoxyfructose

| Technique | Expected Observations |

| ¹H NMR | Complex multiplet signals in the carbohydrate region (3.0-4.5 ppm). The absence of an aldehyde proton signal (around 9.5 ppm) and the presence of signals corresponding to the CH₂OH group are key features. |

| ¹³C NMR | Signals corresponding to the six carbon atoms. The ketone carbonyl carbon will appear around 210 ppm. The absence of an aldehyde carbonyl signal (around 200 ppm) is indicative of successful reduction. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 3-deoxyfructose (C₆H₁₂O₅, MW: 164.16 g/mol ) should be observed. Fragmentation patterns will show characteristic losses of water molecules.[8] |

| High-Performance Liquid Chromatography (HPLC) | A single peak with a characteristic retention time on a carbohydrate analysis column. |

Applications in Drug Development and Beyond

The biological significance of the 3-DG/3-DF pathway has opened up new avenues for therapeutic intervention, particularly in the context of diabetic complications.

-

Inhibitors of Aldose Reductase: By understanding the role of aldose reductase in detoxifying 3-DG, researchers can design and screen for inhibitors of this enzyme to potentially modulate the levels of 3-DG and its downstream effects.

-

Probing Glycation Pathways: 3-Deoxyfructose and its isotopically labeled analogs serve as invaluable tools for studying the intricate pathways of the Maillard reaction and the formation of AGEs in vitro and in vivo.[3]

-

Development of Novel Therapeutics: Derivatives of 3-deoxyfructose are being explored as potential therapeutic agents themselves. By modifying its structure, it may be possible to enhance its stability, bioavailability, and therapeutic efficacy.

-

Biomarker Discovery: As mentioned earlier, the quantification of 3-deoxyfructose in biological fluids can serve as a valuable biomarker for assessing the extent of glycation and oxidative stress in various disease states.[4][5]

Diagram 3: Role of 3-Deoxyfructose in the 3-DG Detoxification Pathway

Caption: The detoxification of 3-DG to 3-DF via aldose reductase.

Conclusion

3-Deoxyfructose, once a relatively obscure deoxy sugar, now stands at the forefront of research into metabolic diseases and glycation stress. Its discovery as a key metabolite in the detoxification of 3-deoxyglucosone has provided profound insights into the body's defense mechanisms against the harmful consequences of the Maillard reaction. The synthetic methodologies outlined in this guide, both chemical and enzymatic, provide researchers with the means to access this important molecule for further investigation. As our understanding of the intricate roles of 3-deoxyfructose and its derivatives continues to grow, so too will its potential to inspire the development of novel therapeutic strategies for a range of debilitating diseases.

References

-

Bols, M., & Szarek, W. A. (1992). Synthesis of 3-deoxy-3-fluoro-D-fructose. Journal of the Chemical Society, Chemical Communications, (5), 445-446. [Link]

-

Dills, W. L., Jr, & Szwergold, B. S. (1994). 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes. Diabetes, 43(9), 1152–1156. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Deoxyfructose (HMDB0005876). [Link]

-

Knecht, K. J., Feather, M. S., & Baynes, J. W. (1992). Detection of 3-deoxyfructose and 3-deoxyglucosone in human urine and plasma: evidence for intermediate stages of the Maillard reaction in vivo. Archives of biochemistry and biophysics, 294(1), 130–137. [Link]

-

Lal, S., Szwergold, B. S., & Dills Jr, W. L. (1990). 3-Deoxy-D-erythro-hexulose: a convenient synthesis and its interaction with the enzymes of fructose metabolism. Carbohydrate research, 208, 276-279. [Link]

-

Niwa, T., Takeda, N., Yoshizumi, H., Tatematsu, A., Ohara, M., Tomiyama, S., & Niimura, K. (1993). 3-Deoxyglucosone, an intermediate product of the Maillard reaction. Nephron, 64(4), 572-576. [Link]

-

Rasmussen, J. R., Slinger, C. J., Kordish, R. J., & Newman-Evans, D. D. (1993). Structure-sweetness relationships for fructose analogs. Part III. 3-Deoxy-D-erythro-hexulose (3-deoxy-D-fructose): Composition in solution and evaluation of sweetness. Journal of carbohydrate chemistry, 12(4-5), 579-593. [Link]

-

Shin, D. B., & Hayase, F. (1990). Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats. Biochimica et Biophysica Acta (BBA)-General Subjects, 1035(1), 71-76. [Link]

- Szarek, W. A., Zamojski, A., Tiwari, K. N., & Ison, E. R. (1986). A new synthesis of 3-deoxy-D-erythro-hexos-2-ulose (3-deoxy-D-glucosone) and its conversion to 3-deoxy-D-fructose. Tetrahedron Letters, 27(33), 3827-3830.

-

Wells-Knecht, K. J., Lyons, T. J., McCance, D. R., Thorpe, S. R., Feather, M. S., & Baynes, J. W. (1994). 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes. Diabetes, 43(9), 1152-1156. [Link]

-

Fessner, W. D., Heyl, D., & Rale, M. (2012). Multi-enzymatic cascade synthesis of d-fructose 6-phosphate and deoxy analogs as substrates for high-throughput aldolase screening. Catalysis Science & Technology, 2(8), 1626-1633. [Link]

-

PubChem. (n.d.). 3-Deoxyfructose. [Link]

- Morales, F. J., & van Boekel, M. A. J. S. (1997). A study on the Maillard reaction in a-lactalbumin. Netherlands Milk and Dairy Journal, 51(3), 305-317.

-

Niwa, T. (1999). 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication. Journal of Chromatography B: Biomedical Sciences and Applications, 731(1), 23-36. [Link]

-

Frolov, A., Hoffmann, R., & Fedorova, M. (2006). Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. Journal of mass spectrometry, 41(11), 1459-1469. [Link]

Sources

- 1. 3-Deoxyglucosone, an intermediate product of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes. | Palmetto Profiles [profiles.musc.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Table 2 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

- 8. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Deoxyfructose in the Maillard Reaction: A Technical Guide for Researchers

Abstract

The Maillard reaction, a cornerstone of food chemistry and a significant pathway in in vivo glycation, is a complex cascade of reactions responsible for the development of color, flavor, and aroma in thermally processed foods. It is also implicated in the aging process and the pathophysiology of various diseases through the formation of Advanced Glycation End-products (AGEs). While much attention has been focused on highly reactive intermediates such as α-dicarbonyls, the role of their metabolic byproducts is less understood. This technical guide provides an in-depth exploration of 3-deoxyfructose (3-DF), a derivative of the key Maillard intermediate 3-deoxyglucosone (3-DG). We will delve into the formation of 3-DF, its chemical reactivity in the context of the Maillard reaction, its physiological significance, and the analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific facet of the Maillard reaction.

Introduction: The Maillard Reaction Landscape

The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1] The reaction progresses through three main stages:

-

Initial Stage: Formation of a Schiff base, which then rearranges to form a more stable Amadori or Heyns product. This stage is colorless and does not produce significant flavor.[2]

-

Intermediate Stage: Characterized by the degradation of the Amadori/Heyns products. This stage involves enolization, dehydration, and fragmentation, leading to the formation of highly reactive carbonyl species, including α-dicarbonyls like 3-deoxyglucosone (3-DG).[3] This is also the stage where Strecker degradation of amino acids occurs, generating key aroma compounds.[2]

-

Final Stage: Polymerization and condensation of the highly reactive intermediates to form high molecular weight, brown-colored nitrogenous polymers and copolymers known as melanoidins.[3]

Within this complex web of reactions, 3-deoxyglucosone (3-DG) has been identified as a major and highly reactive α-dicarbonyl intermediate.[4][5] It is a potent precursor to a variety of Advanced Glycation End-products (AGEs) and plays a crucial role in protein cross-linking and polymerization.[4][6]

The Genesis of 3-Deoxyfructose: A Detoxification Pathway

While 3-DG is a key player in the progression of the Maillard reaction, biological systems have evolved mechanisms to mitigate its reactivity. One such pathway is the reduction of 3-DG to 3-deoxyfructose (3-DF).[7]

In vivo, this conversion is an enzymatic process catalyzed by NADH- or NADPH-dependent 2-oxoaldehyde reductases.[8] This detoxification pathway is considered a self-defense mechanism to prevent the advanced stages of the Maillard reaction and the subsequent formation of potentially harmful AGEs.[8] In diabetic individuals, this detoxification process to 3-DF can be impaired.[9] The presence of 3-DF in human urine and plasma is evidence of this active detoxification of AGE precursors.[10]

Outside of biological systems, the formation of 3-DF from 3-DG is less prominent, as the conditions of food processing favor the continued reaction of the highly reactive 3-DG.

dot

Caption: Formation of 3-DG and its reduction to 3-DF.

The Role and Reactivity of 3-Deoxyfructose

The primary role of 3-deoxyfructose is as a less reactive metabolite of the potent glycating agent, 3-deoxyglucosone.[11][12] The conversion of the aldehyde group in 3-DG to a hydroxyl group in 3-DF significantly reduces its reactivity towards amino groups.

However, it is important to note that 3-deoxyfructose is still a reducing sugar and, in principle, can participate in the Maillard reaction, albeit at a much slower rate than its precursor, 3-DG, or even initial sugars like glucose and fructose under certain conditions. Its contribution to the overall formation of color, flavor, and AGEs in most systems is considered to be minor compared to the rapid and extensive reactions of 3-DG.

In food systems, where the enzymatic reduction of 3-DG to 3-DF is absent, the concentration of 3-DF is generally low. The Maillard reaction cascade will be predominantly driven by the highly reactive α-dicarbonyl intermediates. In biological systems, the formation of 3-DF serves as a marker for the in vivo generation and subsequent detoxification of 3-DG.[8]

Analytical Methodologies for 3-Deoxyfructose and 3-Deoxyglucosone

Accurate quantification of 3-DF and 3-DG is crucial for understanding their roles in both food chemistry and pathophysiology. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.[7][12]

Sample Preparation

The complexity of the sample matrix dictates the necessary preparation steps.

Table 1: Sample Preparation Strategies

| Sample Type | Preparation Protocol | Key Considerations |

| Biological Fluids (Plasma, Urine) | 1. Protein Precipitation: Addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate proteins.[13] 2. Centrifugation: To pellet the precipitated proteins. 3. Supernatant Collection: The supernatant containing the analytes is collected. 4. Solid-Phase Extraction (SPE): Optional step for further cleanup and concentration using a suitable sorbent.[13][14] | Efficient removal of proteins is critical to prevent column fouling and ion suppression in MS detection. SPE can improve sensitivity by concentrating the analytes.[15] |

| Food Matrices | 1. Homogenization: Solid samples are homogenized.[16] 2. Extraction: Extraction with a suitable solvent, often a mixture of water and an organic solvent (e.g., ethanol). 3. Clarification: Use of Carrez reagents (potassium ferrocyanide and zinc sulfate) to precipitate proteins and other interfering substances. 4. Centrifugation/Filtration: To remove solid particles. 5. Dilution: To bring the analyte concentration within the calibration range. | The diverse nature of food matrices requires tailored extraction protocols. The high sugar content in some foods may necessitate dilution. |

dot

Caption: A generalized workflow for the analysis of 3-DF.

HPLC-MS/MS Protocol for Quantification

This protocol provides a general framework for the analysis of 3-deoxyfructose and 3-deoxyglucosone. Method optimization and validation are essential for specific applications.

Experimental Protocol: HPLC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[17]

-

Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate mobile phase.

-

Mobile Phase:

-

A typical mobile phase for HILIC might consist of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

For reversed-phase, an aqueous mobile phase with a small amount of organic modifier might be used.

-

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

Injection Volume: Typically 5-20 µL.

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a specific precursor ion for the analyte and monitoring a specific product ion after fragmentation. This provides high selectivity and sensitivity.

-

-

Quantification: A calibration curve is generated using standards of known concentrations of 3-deoxyfructose and 3-deoxyglucosone. Stable isotope-labeled internal standards can be used to improve accuracy and precision.

Implications for Food Science and Drug Development

Food Science

The formation of 3-DG is a critical step in the development of both desirable and undesirable characteristics in food. It contributes to the formation of flavorful and aromatic compounds, as well as the characteristic brown color of many cooked foods.[18][19][20][21][22] However, it is also a precursor to potentially harmful compounds like certain AGEs. Understanding the dynamics of 3-DG formation and its potential (though limited) conversion to 3-DF can inform strategies to control the Maillard reaction to optimize flavor and color while minimizing the formation of undesirable products.

Drug Development

The accumulation of AGEs, driven by intermediates like 3-DG, is implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging.[23] The body's natural defense mechanism of converting 3-DG to the less reactive 3-DF highlights a potential therapeutic strategy.[8] Compounds that can either inhibit the formation of 3-DG or promote its detoxification to 3-DF could be valuable in preventing or treating AGE-related pathologies. Therefore, the accurate measurement of both 3-DG and 3-DF is a critical tool in the development and evaluation of such therapeutic agents.

Conclusion

In the intricate tapestry of the Maillard reaction, 3-deoxyfructose holds a unique position. It is not a primary driver of the reaction's progression in the same vein as its highly reactive precursor, 3-deoxyglucosone. Instead, its principal role, particularly in biological systems, is that of a detoxification product, representing a crucial mechanism for mitigating the potentially detrimental effects of advanced glycation. For researchers in food science, 3-DF's presence (or absence) provides insights into the reaction pathways at play. For those in drug development, the 3-DG/3-DF ratio serves as a valuable biomarker for carbonyl stress and the efficacy of therapeutic interventions aimed at inhibiting AGE formation. A thorough understanding of the interplay between these two molecules is, therefore, essential for a complete picture of the Maillard reaction and its far-reaching implications.

References

- Enzymatic metabolism of 3-deoxyglucosone, a Maillard intermedi

- Formation of advanced glycation end products (AGEs) in Complication of Diabetes Mellitus. (2025). YouTube.

- Advanced Glycation End Products. (2006).

- Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. (2021). Molecules, 26(13), 3817.

- Occurrence, Formation from d-Fructose and 3-Deoxyglucosone, and Activity of the Carbohydrate-Derived β-Carbolines in Foods. (2021). Journal of Agricultural and Food Chemistry, 69(26), 7496-7506.

- Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention. (2019). International Journal of Molecular Sciences, 20(15), 3715.

- 3-Deoxyglucosone: Metabolism, Analysis, Biological Activity, and Clinical Implication. (1998).

- Formation of advanced glycation end products in three stages i.e., early, intermediate and late stage involving (AGEs). (2015).

- 3-Deoxyglucosone, an intermediate product of the Maillard reaction. (2015).

- Advances in Sample Preparation for Biological Fluids. (2019).

- Bioanalytical sample prepar

- Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases. (2017). The Journal of Nutritional Biochemistry, 39, 1-10.

- Sample Prepar

- 3-Deoxyglucosone, an intermediate product of the Maillard reaction. (1989). Progress in Clinical and Biological Research, 304, 69-84.

- D-FRUCTOSE / D-GLUCOSE (LIQUID READYTM) PRODUCT INSTRUCTIONS. (n.d.). Megazyme.

- D-1-[(3-Carboxypropyl)amino]-1-deoxyfructose. (n.d.). PubChem.

- Maillard reaction. (n.d.). Wikipedia.

- In Vitro Reactivity of the Glucose Degradation Product 3,4-Dideoxyglucosone-3-ene (3,4-DGE) towards Abundant Components of the Human Blood Circulatory System. (2021). International Journal of Molecular Sciences, 22(16), 8887.

- 3-Deoxyglucosone. (n.d.). Wikipedia.

- Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats. (1990). Biochimica et Biophysica Acta, 1035(1), 71-76.

- The Maillard Reaction. (2019). In Food Aroma Evolution.

- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (2023). Foods, 12(17), 3299.

- Analysis of Drugs from Biological Samples. (2023). International Journal of Innovative Science and Research Technology, 8(12).

- 3-Deoxyfructose. (n.d.). PubChem.

- The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates. (2007). Bioorganic Chemistry, 35(5), 369-391.

- Quantification of Mono and Disaccharides in Foods. (2019).

- Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to r

- Recent Development of 3-Deoxyosone Related Maillard Reaction Products. (2000). Food Science and Technology Research, 6(2), 79-86.

- How to develop HPLC method for D-Fructose? (2021).

- Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. (2017).

- Occurrence, Formation from d-Fructose and 3-Deoxyglucosone, and Activity of the Carbohydrate-Derived β-Carbolines in Foods. (2021).

- A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. (2020). Journal of the American Society for Mass Spectrometry, 31(7), 1451-1460.

- 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update. (2020).

- Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022). Food Chemistry: X, 15, 100412.

- Chromatography for Foods and Beverages Carbohydrates Analysis Applications Notebook. (n.d.). Thermo Fisher Scientific.

- How Does The Maillard Reaction Cre

- Compounds of Browned Flavor Derived from Sugar-Amine Reactions. (1967). Journal of Agricultural and Food Chemistry, 15(6), 1093-1096.

- Development of Liquid Chromatography – Tandem Mass Spectrometry Methods For Food Glycomics. (2020). eScholarship.org.

- The Impact Of Food Colorants In Influencing Flavor Perception. (2023). ROHA.

Sources

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Deoxyglucosone, an intermediate product of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic metabolism of 3-deoxyglucosone, a Maillard intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Deoxyfructose | C6H12O5 | CID 3080627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijisrt.com [ijisrt.com]

- 15. biotage.com [biotage.com]

- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 17. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. escholarship.org [escholarship.org]

- 22. youtube.com [youtube.com]

- 23. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs [mdpi.com]

The Genesis of a Maillard Intermediate: An In-depth Technical Guide to the Initial Studies on 3-Deoxyfructose Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyfructose (3-DF), a deoxyketohexose, emerges as a significant intermediate in the intricate cascade of the Maillard reaction and as a detoxification product of the highly reactive α-dicarbonyl compound, 3-deoxyglucosone (3-DG).[1] Its formation is a critical juncture in the pathways of non-enzymatic browning, influencing the sensory characteristics of thermally processed foods and holding implications for physiological processes and the development of diabetic complications. This technical guide provides a comprehensive exploration of the foundational studies that first elucidated the formation of 3-deoxyfructose. It delves into the historical context of the Maillard reaction, the identification of its key intermediates, and the pioneering experimental work that led to the synthesis and characterization of 3-deoxyfructose. This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the fundamental chemistry and early analytical methodologies that underpin our current knowledge of this important Maillard reaction product.

Introduction: The Maillard Reaction and the Quest for its Intermediates

The Maillard reaction, first described by Louis Camille Maillard in 1912, is a non-enzymatic reaction between amino acids and reducing sugars that occurs upon heating.[2] This complex series of reactions is responsible for the desirable brown colors and rich flavors of many cooked foods. For decades following its discovery, the intricate web of chemical transformations that constitute the Maillard reaction remained largely enigmatic. A pivotal breakthrough came in 1953 when John E. Hodge published a mechanistic scheme that provided a roadmap for understanding the reaction's progression.[3][4] Hodge's work laid the groundwork for identifying the myriad of intermediate compounds that are formed, including the highly reactive α-dicarbonyl compound, 3-deoxyglucosone (3-DG).[5]

3-DG is recognized as a key intermediate in the advanced stages of the Maillard reaction and is a potent precursor to the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other diseases.[6][7] The high reactivity of 3-DG also led to the investigation of its potential detoxification pathways in biological systems. It is within this context that the formation of 3-deoxyfructose (3-DF) was first explored, not as a flavor or color compound, but as a product of the reduction of the more reactive 3-DG.

The Precursor: Formation of 3-Deoxyglucosone (3-DG)

The journey to understanding 3-deoxyfructose formation begins with its immediate precursor, 3-deoxyglucosone. 3-DG is formed from the degradation of the Amadori product, which is the initial stable intermediate of the Maillard reaction.[8] The Amadori rearrangement, discovered by Mario Amadori in 1925, involves the isomerization of the N-glycoside of an aldose to the corresponding 1-amino-1-deoxy-ketose.[6]

The formation of 3-DG from the Amadori product can proceed through several proposed pathways, primarily involving enolization and the elimination of the amino acid residue. The overall transformation can be summarized as follows:

-

Initial Condensation: A reducing sugar (e.g., glucose) reacts with an amino acid to form a Schiff base.

-

Amadori Rearrangement: The Schiff base undergoes rearrangement to form a more stable Amadori product (a ketosamine).

-

Degradation of the Amadori Product: The Amadori product degrades through enolization and elimination to yield 3-deoxyglucosone.

Caption: Formation pathway of 3-Deoxyglucosone (3-DG) in the Maillard reaction.

The Genesis of 3-Deoxyfructose: Initial Synthesis and Characterization

The initial identification and characterization of 3-deoxyfructose were intrinsically linked to the study of its precursor, 3-deoxyglucosone. Early researchers hypothesized that the reduction of the highly reactive aldehyde group of 3-DG would lead to a more stable compound. This hypothesis was confirmed through chemical synthesis and subsequent identification in biological systems.

First Reported Synthesis of 3-Deoxyfructose

While the enzymatic reduction of 3-DG to 3-DF in biological systems was later established, the initial chemical synthesis of 3-DF was a crucial step in confirming its structure and properties. One of the earliest and most cited studies detailing the metabolism of 3-DG and the identification of 3-DF was conducted by Kato et al. in 1990.[9] In this study, [14C]-labeled 3-DG was synthesized and administered to rats. The primary metabolite excreted in the urine was purified and identified as 3-deoxyfructose.

The synthesis of 3-DG itself was a prerequisite for these studies. Early methods for preparing 3-DG often involved the degradation of glucose in the presence of an amine, followed by purification.

Mechanism of Formation: Reduction of 3-Deoxyglucosone

The formation of 3-deoxyfructose from 3-deoxyglucosone is a reduction reaction where the aldehyde group at the C1 position of 3-DG is converted to a primary alcohol. This transformation eliminates one of the reactive carbonyl groups, thereby "detoxifying" the molecule.

Caption: The reduction of 3-Deoxyglucosone to 3-Deoxyfructose.

In a laboratory setting, this reduction can be achieved using various reducing agents. In early studies, catalytic hydrogenation or chemical hydrides would have been common choices.

Experimental Protocols from Initial Studies

Replicating the work of early researchers requires an understanding of the analytical techniques available at the time. The following protocols are based on the methodologies described in foundational papers on Maillard reaction intermediates and deoxy sugars, adapted to reflect the techniques of the mid to late 20th century.

Synthesis of 3-Deoxyglucosone (3-DG) (Adapted from early methods)

-

Principle: The degradation of a hexose sugar in the presence of a secondary amine catalyst in an acidic medium yields 3-deoxyglucosone.

-

Materials:

-

D-Glucose

-

Piperidine

-

Acetic acid

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve D-glucose in a minimal amount of water.

-

Add a solution of piperidine in acetic acid (piperidine acetate buffer) to the glucose solution.

-

Reflux the mixture for several hours. The solution will gradually turn brown, indicating the progress of the Maillard reaction.

-

Monitor the formation of 3-DG using paper chromatography or thin-layer chromatography with a suitable visualizing agent.

-

Once the reaction is deemed complete, cool the mixture and purify the 3-DG. Early purification methods would have involved column chromatography on cellulose or charcoal.

-

Synthesis of 3-Deoxyfructose (3-DF) by Reduction of 3-DG

-

Principle: The selective reduction of the aldehyde group of 3-DG to a primary alcohol using a chemical reducing agent.

-

Materials:

-

3-Deoxyglucosone (prepared as above)

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Methanol or ethanol

-

Water

-

-

Procedure:

-

Dissolve the purified 3-DG in methanol or a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium borohydride in the same solvent to the 3-DG solution with stirring.

-

Allow the reaction to proceed for a specified time, monitoring the disappearance of 3-DG by TLC.

-

Quench the reaction by the careful addition of acetic acid to neutralize the excess borohydride.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting 3-deoxyfructose by column chromatography.

-

Early Analytical Methods for Characterization

The characterization of 3-DF in these initial studies would have relied on a combination of chemical and early chromatographic techniques.

-

Paper Chromatography: This was a cornerstone of carbohydrate analysis in the mid-20th century.[10]

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phase: A variety of solvent systems were used, such as butanol-acetic acid-water or ethyl acetate-pyridine-water.

-

Visualization: Spraying the dried chromatogram with a reagent that reacts with sugars to produce a colored spot. Common reagents included aniline hydrogen phthalate or silver nitrate-sodium hydroxide.[11] The Rf value of the unknown compound would be compared to that of known standards.

-

-

Thin-Layer Chromatography (TLC): TLC offered faster separation times compared to paper chromatography.[12]

-

Stationary Phase: Silica gel or cellulose coated on glass plates.

-

Mobile Phase: Similar solvent systems to paper chromatography.

-

Visualization: As with paper chromatography, visualization was achieved by spraying with a suitable reagent and heating.

-

-

Spectroscopic Methods: While modern spectroscopic techniques like high-field NMR and mass spectrometry were not available, early forms of spectroscopy would have been used.

-

Infrared (IR) Spectroscopy: Would have been used to identify the presence of key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups.

-

Early Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-resolution NMR, if available, could have provided some structural information, but detailed spectral interpretation would have been challenging.

-

The study by Kato et al. (1990) utilized more advanced techniques for their time, including Field Desorption Mass Spectrometry (FD-MS) and 13C-NMR spectroscopy to definitively identify 3-deoxyfructose as a metabolite of 3-DG.[9]

Caption: A typical experimental workflow for the synthesis and analysis of 3-Deoxyfructose in early studies.

Data Presentation from Foundational Studies

The data presented in these early studies would have been primarily qualitative or semi-quantitative. The following table is a representation of the type of data that would have been collected and reported.

| Analytical Technique | Observation for 3-Deoxyglucosone (3-DG) | Observation for 3-Deoxyfructose (3-DF) |

| Paper Chromatography (Rf value) | Lower Rf value (more polar) | Higher Rf value (less polar) |

| TLC (Rf value) | Lower Rf value | Higher Rf value |

| Reaction with 2,4-Dinitrophenylhydrazine | Positive (forms a hydrazone) | Positive (forms a hydrazone) |

| Reaction with Tollens' Reagent | Positive (silver mirror) | Negative |

| Infrared Spectroscopy (Key Bands) | ~1720 cm-1 (aldehyde C=O), ~1680 cm-1 (ketone C=O), ~3400 cm-1 (O-H) | ~1680 cm-1 (ketone C=O), ~3400 cm-1 (O-H), absence of aldehyde C=O |

Conclusion

The initial studies on the formation of 3-deoxyfructose were a logical progression from the groundbreaking work that first elucidated the mechanism of the Maillard reaction. The identification of 3-deoxyglucosone as a key, highly reactive intermediate naturally led to the investigation of its potential reaction pathways, including its reduction to the more stable 3-deoxyfructose. The early synthesis and characterization of 3-DF, reliant on the analytical tools of the time such as paper and thin-layer chromatography, provided the foundational knowledge for our current understanding of its role as a detoxification product and its significance in both food chemistry and pathophysiology. This guide serves as a tribute to the pioneering researchers whose meticulous experimental work paved the way for the advanced studies on Maillard reaction products that are being conducted today.

References

- 3-Deoxyglucosone: Metabolism, Analysis, Biological Activity, and Clinical Implic

- Maillard reaction. Wikipedia.

- Who Ever Heard of the Maillard-Hodge Reaction. Food-Facts.

- 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs.

- Synthesis of 3-deoxy-3-fluoro-D-fructose. Royal Society of Chemistry.

- The Maillard reaction and Amadori rearrangement. Bio-Synthesis.

- [Thin-layer chromatography of sugars (author's transl)]. PubMed.

- Hodge's consolidated scheme of the Maillard reaction (based on Hodge 1953).

- 3-Deoxyglucosone – Knowledge and References. Taylor & Francis Online.

- 3-Deoxyfructose | C6H12O5 | CID 3080627. PubChem.

- Deoxy sugars. PubMed.

- 3-Deoxyglucosone. Wikipedia.

- Thin-layer chromatography of sugars in plant m

- Detection of sugars on paper chrom

- In vivo glycation of aldehyde reductase, a major 3-deoxyglucosone reducing enzyme. PubMed.

- Thin Layer Chromatography (TLC) for Carbohydrate Analysis.

- Quantitative Determination of Reducing Sugars after Separation by Paper Chromatography.

- Thin-Layer Chromatograp~y of Sugar Beet Carbohydrates. Journal of the American Society of Sugar Beet Technologists.

- An In-depth Technical Guide to the Discovery and History of 5-Deoxy Sugars. Benchchem.

- Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention. MDPI.

- Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose. PubMed Central.

- Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to r

- Analysis of sugars using paper chromatography (Horizontal migr

- US7622117B2 - 3-deoxyglucosone and skin.

- 3-Deoxyglucosone, a promoter of advanced glycation end products in fluids for peritoneal dialysis.

- Showing metabocard for 3-Deoxyfructose (HMDB0005876).

- Deoxy sugars.

- Structure-sweetness relationships for fructose analogs. Part III. 3-Deoxy-D-erythro-hexulose (3-deoxy-D-fructose): Composition in solution and evaluation of sweetness.

- Deoxy sugar. Wikipedia.

- D-1-[(3-Carboxypropyl)amino]-1-deoxyfructose. PubChem.

- Occurrence, Formation from d-Fructose and 3-Deoxyglucosone, and Activity of the Carbohydrate-Derived β-Carbolines in Foods.

- Aldehyde. Wikipedia.

Sources

- 1. 3-Deoxyfructose | C6H12O5 | CID 3080627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-deoxy-3-fluoro-D-fructose - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reduction of 3-Deoxyglucosone by Epigallocatechin Gallate Results Partially from an Addition Reaction: The Possible Mechanism of Decreased 5-Hydroxymethylfurfural in Epigallocatechin Gallate-Treated Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 7. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of sugars on paper chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Thin-layer chromatography of sugars (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Deoxyfructose as a Metabolite of 3-Deoxyglucosone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyglucosone (3-DG) is a highly reactive α-dicarbonyl compound formed endogenously through the Maillard reaction and other metabolic pathways. Its accumulation is strongly implicated in the pathogenesis of diabetic complications, uremia, and aging through the formation of Advanced Glycation End-products (AGEs) and the induction of carbonyl stress. The primary metabolic route for the detoxification of 3-DG is its enzymatic reduction to the less reactive and more stable metabolite, 3-deoxyfructose (3-DF). This guide provides a comprehensive technical overview of the metabolic relationship between 3-DG and 3-DF, detailing the biochemical pathways, analytical methodologies for their quantification, and their collective significance as biomarkers and therapeutic targets in disease.

The Precursor: 3-Deoxyglucosone (3-DG) - Formation and Pathophysiological Significance

3-Deoxyglucosone is not merely a metabolic byproduct but a key pathogenic intermediate. Understanding its origins is fundamental to appreciating its metabolic fate.

Principal Formation Pathways

3-DG is synthesized in vivo through several key pathways, with rates accelerating under hyperglycemic conditions.[1]

-

The Maillard Reaction: This non-enzymatic reaction between reducing sugars (like glucose) and the amino groups of proteins, lipids, or nucleic acids is a primary source of 3-DG.[2] The initial Amadori product rearranges and degrades to form 3-DG, a far more reactive glycating agent than glucose itself.[3][4]

-

The Polyol Pathway: In states of high glucose, aldose reductase converts glucose to sorbitol, which is then oxidized to fructose. This pathway can lead to the formation of fructose-3-phosphate, which degrades to 3-DG.[1][5]

-

Fructose Metabolism: Fructose, which has a higher reactivity than glucose, can also generate 3-DG without the direct involvement of amino groups, contributing significantly to its formation.[4]

Pathophysiological Role

The high reactivity of 3-DG's dicarbonyl structure makes it a potent precursor to AGEs, which cause irreversible damage to proteins.[5]

-

AGE Formation: 3-DG reacts rapidly with lysine and arginine residues in proteins to form specific AGEs like imidazolone and pyrraline, leading to protein cross-linking, impaired function, and cellular damage.[1][6] This process contributes to the long-term complications of diabetes, including nephropathy, retinopathy, and atherosclerosis.[7][8]

-

Carbonyl Stress: Elevated levels of 3-DG contribute to a state of "carbonyl stress," which induces reactive oxygen species (ROS), inactivates antioxidant enzymes like glutathione peroxidase, and can lead to cellular toxicity and DNA damage.[3][5]

The serum concentration of 3-DG is significantly elevated in diabetic patients, and its levels correlate with the severity of microangiopathy, making it a critical biomarker.[8][9]

The Metabolic Conversion: From Toxic Precursor to Detoxified Metabolite

The detoxification of 3-DG is a critical cellular defense mechanism. The primary pathway involves the reduction of its aldehyde group to a hydroxyl group, converting the highly reactive α-oxoaldehyde (3-DG) into a more stable ketose, 3-deoxyfructose (3-DF).[10][11]

The Enzymatic Reduction Pathway

The conversion of 3-DG to 3-DF is an enzymatic process catalyzed by NADPH-dependent 2-oxoaldehyde reductases, which are part of the aldo-keto reductase (AKR) superfamily.[11] This enzymatic action is a crucial detoxification step.

-

Causality of the Reaction: The reduction of the C-1 aldehyde on 3-DG to a primary alcohol eliminates one of the reactive carbonyl centers, drastically reducing the molecule's ability to cross-link proteins and form AGEs. This conversion represents a shift from a potent toxin to a relatively inert metabolite that can be more safely excreted.

An alternative, minor pathway involves the oxidation of 3-DG to 2-keto-3-deoxygluconic acid (DGA).[1][12] However, the reductive pathway to 3-DF is considered the principal route of detoxification in humans.[10]

3-Deoxyfructose (3-DF): The Detoxified Metabolite

3-DF is a deoxyketohexose, specifically D-fructose lacking the hydroxyl group at the C-3 position.[13] Its formation is a marker of the body's capacity to neutralize 3-DG.

Physicochemical Properties

A clear distinction in chemical properties underlies the profound difference in biological reactivity between 3-DG and its metabolite 3-DF.

| Property | 3-Deoxyglucosone (3-DG) | 3-Deoxyfructose (3-DF) |

| Molecular Formula | C₆H₁₀O₅ | C₆H₁₂O₅ |

| Molecular Weight | 162.14 g/mol | 164.16 g/mol [13] |

| Key Functional Groups | Aldehyde, Ketone (α-Dicarbonyl) | Ketone, Primary & Secondary Alcohols |

| Reactivity | High | Low |

| CAS Number | 4084-27-9 | 6196-57-2[13] |

Biological Role and Excretion

Studies in rats have shown that after administration of 3-DG, the primary metabolite recovered in the urine is 3-DF.[10] This indicates that absorbed 3-DG is not significantly utilized biologically but is rapidly converted and excreted.[10] The ratio of 3-DG to 3-DF in plasma and urine serves as an important indicator of metabolic stress and detoxification capacity. In diabetic individuals, this detoxification process is often impaired, leading to a lower 3-DF to 3-DG ratio compared to healthy individuals.[5][12]

Furthermore, dietary intake can significantly influence the urinary excretion of both compounds. Ingestion of foods rich in Maillard reaction products (e.g., honey, baked goods) leads to a measurable increase in urinary 3-DG and 3-DF.[14][15]

Analytical Methodologies for Quantification

Accurate quantification of 3-DG and 3-DF in biological matrices is essential for research and clinical diagnostics. Due to their lack of a strong chromophore, analysis typically requires derivatization followed by chromatography.

Sources

- 1. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Deoxyglucosone, an intermediate product of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Presence of 3-deoxyglucosone, a potent protein crosslinking intermediate of Maillard reaction, in diabetic serum. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic metabolism of 3-deoxyglucosone, a Maillard intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Deoxyfructose | C6H12O5 | CID 3080627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Dietary influence on urinary excretion of 3-deoxyglucosone and its metabolite 3-deoxyfructose - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the In Vivo Formation of 3-Deoxyfructose: A Marker of Carbonyl Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the in vivo formation of 3-deoxyfructose (3-DF), a crucial metabolite of the highly reactive dicarbonyl species, 3-deoxyglucosone (3-DG). The formation of 3-DG is a key event in the non-enzymatic glycation of proteins and lipids, a process implicated in the pathophysiology of aging and chronic diseases, particularly diabetes mellitus. This document will dissect the intricate chemical and enzymatic pathways leading to the synthesis of 3-DG and its subsequent reduction to 3-DF. We will delve into the analytical methodologies for the detection and quantification of these compounds in biological matrices and discuss their biological significance as biomarkers of carbonyl stress and precursors to Advanced Glycation End-products (AGEs). This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the mechanisms underlying glycation and its pathological consequences.

Introduction: The Significance of 3-Deoxyfructose

In the landscape of metabolic biochemistry, the formation of 3-deoxyfructose (3-DF) represents a critical detoxification pathway for its precursor, 3-deoxyglucosone (3-DG)[1][2][3]. 3-DG is a highly reactive α-dicarbonyl compound that plays a central role in the Maillard reaction, a non-enzymatic process involving the reaction of reducing sugars with amino groups of proteins, lipids, and nucleic acids[4][5][6]. The accumulation of 3-DG and other reactive dicarbonyls, a condition termed "carbonyl stress," is a significant contributor to the formation of Advanced Glycation End-products (AGEs)[4][7][8]. AGEs are a heterogeneous group of molecules that accumulate in tissues and are implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases[4][7].

The measurement of 3-DF in biological fluids such as plasma and urine serves as a metabolic fingerprint for the in vivo formation of 3-DG[2][3]. Elevated levels of 3-DF are observed in diabetic patients and correlate with poor glycemic control, highlighting its potential as a biomarker for assessing the extent of glycation and carbonyl stress[2][3]. Understanding the pathways leading to 3-DF formation is therefore paramount for developing therapeutic strategies aimed at mitigating the detrimental effects of AGEs.

The Genesis of 3-Deoxyglucosone: Precursor to 3-Deoxyfructose

The formation of 3-deoxyfructose is intrinsically linked to the availability of its precursor, 3-deoxyglucosone. 3-DG is not a product of a single, linear pathway but rather arises from multiple interconnected routes, primarily the Maillard reaction and the polyol pathway.

The Maillard Reaction: A Non-Enzymatic Cascade

The Maillard reaction, first described in the context of food chemistry, is a complex series of non-enzymatic reactions that occur in vivo, particularly under hyperglycemic conditions[4][6]. The initial steps are crucial for the eventual formation of 3-DG.

-

Schiff Base Formation: The reaction begins with the condensation of the carbonyl group of a reducing sugar (e.g., glucose) with a free amino group of a biological macromolecule (e.g., the ε-amino group of a lysine residue in a protein) to form a reversible Schiff base[9][10].

-

Amadori Rearrangement: The unstable Schiff base undergoes a spontaneous rearrangement to form a more stable ketoamine, known as an Amadori product[10][11][12]. For example, the reaction of glucose with a lysine residue yields fructoselysine[11]. This rearrangement is a key irreversible step in the glycation process[11].

-

Degradation of Amadori Products: Amadori products are not inert and can undergo further degradation through various oxidative and non-oxidative pathways to yield a variety of reactive carbonyl species, including 3-DG[9][13][14].

Alternative Pathways to 3-Deoxyglucosone Formation

Beyond the classical Maillard reaction involving glucose, 3-DG can be formed from other precursors, particularly fructose and its metabolites, which are often present at elevated concentrations in diabetes[2][3][15].

-

Fructose and Fructose-3-Phosphate Degradation: Fructose is a more potent glycating agent than glucose and can be phosphorylated to fructose-3-phosphate[8][16]. Both fructose and fructose-3-phosphate can degrade to form 3-DG, contributing significantly to the total pool of this reactive dicarbonyl[2][3][17].

-

The Polyol Pathway: Under hyperglycemic conditions, the polyol pathway is activated, leading to the conversion of glucose to sorbitol by aldose reductase, which is then oxidized to fructose by sorbitol dehydrogenase. The resulting increase in intracellular fructose concentration can fuel the formation of 3-DG[1].

The following diagram illustrates the major pathways leading to the formation of 3-deoxyglucosone.

Figure 1: Major pathways for the in vivo formation of 3-Deoxyglucosone (3-DG).

Enzymatic Conversion to 3-Deoxyfructose: A Detoxification Mechanism

The highly reactive nature of 3-DG necessitates cellular mechanisms for its detoxification to prevent widespread damage to macromolecules. The primary detoxification route is the enzymatic reduction of 3-DG to the more stable and less reactive 3-deoxyfructose[1][2][3][18]. This conversion is catalyzed by various enzymes with reductase activity, including aldose reductase[1].

The Role of Fructosamine-3-Kinase (FN3K)

An intriguing and important enzymatic pathway that intersects with 3-DG metabolism is the "deglycation" pathway initiated by fructosamine-3-kinase (FN3K)[19][20][21][22][23].

-

Phosphorylation of Amadori Products: FN3K phosphorylates protein-bound fructosamines (Amadori products) on the third carbon of the deoxyfructose moiety, forming an unstable fructosamine-3-phosphate[19][21].

-

Spontaneous Decomposition: This phosphorylated intermediate spontaneously decomposes, releasing the unmodified protein (effectively "deglycating" it), inorganic phosphate, and 3-deoxyglucosone[19][21].

This pathway, while serving to repair glycated proteins, also contributes to the intracellular pool of 3-DG, which can then be detoxified to 3-DF.

The following diagram illustrates the detoxification of 3-DG and the FN3K-mediated deglycation pathway.

Figure 2: Detoxification of 3-DG to 3-DF and the Fructosamine-3-Kinase (FN3K) pathway.

Analytical Methodologies for 3-Deoxyfructose and 3-Deoxyglucosone

Accurate quantification of 3-DF and 3-DG in biological samples is crucial for research and clinical applications. The choice of analytical method depends on the required sensitivity, specificity, and throughput. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques[1][24].

Sample Preparation

A critical first step in the analysis is the proper preparation of biological samples (plasma, urine, tissue homogenates) to remove interfering substances and stabilize the analytes.

Protocol 1: General Sample Preparation for 3-DF and 3-DG Analysis

-

Deproteinization: To prevent interference from proteins, samples are typically deproteinized.

-

Causality: Proteins can interfere with chromatographic separation and detection.

-

Method: Add an equal volume of cold acetonitrile or a 10% solution of trichloroacetic acid (TCA) to the sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C). Collect the supernatant.

-

-

Derivatization (for 3-DG): Due to its high reactivity, 3-DG is often derivatized to a more stable compound for accurate quantification. A common derivatizing agent is o-phenylenediamine (OPD) or diaminonaphthalene[25].

-

Causality: Derivatization improves the stability and chromatographic properties of 3-DG, and can enhance detection sensitivity.

-

Method: The deproteinized supernatant is incubated with the derivatizing agent under specific pH and temperature conditions to form a stable, often fluorescent, derivative.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of 3-DF and derivatized 3-DG.

Protocol 2: HPLC Analysis of 3-DF and Derivatized 3-DG

-

Instrumentation: A standard HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and detector is required.

-

For 3-DF, a refractive index detector (RID) or a mass spectrometer (LC-MS) can be used.

-

For derivatized 3-DG, a fluorescence detector or a UV-Vis detector is typically employed.

-

-

Mobile Phase: The mobile phase composition will depend on the specific column and analyte. A common approach for reverse-phase chromatography is a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Quantification: Calibration curves are generated using known concentrations of pure 3-DF or the derivatized 3-DG standard. The concentration in the unknown samples is then determined by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of 3-DF and 3-DG, often after derivatization to increase their volatility.

Protocol 3: GC-MS Analysis of 3-DF

-

Derivatization: 3-DF is typically derivatized to a volatile form, for example, by oximation followed by silylation.

-

Causality: This two-step derivatization makes the sugar alcohol amenable to gas chromatography.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the derivatized analytes, and the MS provides both quantification and structural confirmation.

-

Data Analysis: Quantification is achieved using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity.

The following diagram outlines a typical analytical workflow for the quantification of 3-DF and 3-DG.

Figure 3: A generalized analytical workflow for 3-DF and 3-DG.

Biological Significance and Clinical Implications

The in vivo formation of 3-DF is a direct reflection of the metabolic burden of 3-DG. Elevated levels of 3-DF in plasma and urine are strongly associated with hyperglycemia in diabetes and have been observed in patients with uremia[1][2][3].

| Parameter | Control Subjects | Diabetic Patients | p-value | Reference |

| Plasma 3-DF (µM) | 0.494 ± 0.072 | 0.853 ± 0.189 | < 0.001 | [2][3] |

| Urinary 3-DF (nmol/mg creatinine) | 38.7 ± 16.1 | 69.9 ± 44.2 | < 0.001 | [2][3] |

Table 1: Plasma and urinary concentrations of 3-deoxyfructose in control and diabetic subjects.

The strong correlation between 3-DF concentrations and HbA1c, a long-term marker of glycemic control, further supports the role of 3-DF as a reliable indicator of chronic hyperglycemia and the associated increase in 3-DG formation[2][3]. Consequently, monitoring 3-DF levels could provide valuable insights into the progression of diabetic complications and the efficacy of therapeutic interventions aimed at reducing carbonyl stress.

Conclusion and Future Directions

The formation of 3-deoxyfructose in vivo is a critical metabolic event that signifies the body's attempt to detoxify the highly reactive dicarbonyl, 3-deoxyglucosone. As our understanding of the intricate pathways leading to 3-DG and its subsequent conversion to 3-DF deepens, so too does the potential for developing novel therapeutic strategies. Targeting the formation of 3-DG, for instance, by inhibiting the Maillard reaction or the polyol pathway, could prove beneficial in preventing the downstream formation of AGEs and the associated cellular damage. Furthermore, the utility of 3-DF as a sensitive and specific biomarker of carbonyl stress warrants further investigation in large-scale clinical studies. For drug development professionals, the enzymatic pathways involved in 3-DG metabolism, including aldose reductase and fructosamine-3-kinase, represent viable targets for the design of small molecule inhibitors. A comprehensive understanding of the formation of 3-deoxyfructose is not merely an academic exercise but a crucial step towards mitigating the devastating consequences of carbonyl stress in a host of human diseases.

References

-

Ramasamy, R., Vannucci, S. J., & Schmidt, A. M. (2012). Advanced glycation endproducts: from precursors to RAGE: round and round we go. Glycobiology, 22(9), 1152–1161. [Link]

-

Niwa, T. (1999). 3-Deoxyglucosone: Metabolism, Analysis, Biological Activity, and Clinical Implication. Journal of Chromatography B: Biomedical Sciences and Applications, 731(1), 23-36. [Link]

-

Ahmad, S., Shahab, U., Baig, M. H., & Khan, M. S. (2015). 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs. PLoS ONE, 10(2), e0116804. [Link]

-

Linden, T., Forsbäck, G., & Deppisch, R. (1998). 3-Deoxyglucosone, a promoter of advanced glycation end products in fluids for peritoneal dialysis. Peritoneal Dialysis International, 18(3), 290-293. [Link]

-

Dyer, D. G., Dunn, J. A., Thorpe, S. R., & Baynes, J. W. (1994). 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes. Diabetes, 43(9), 1152-1156. [Link]

-

Taylor & Francis. (n.d.). 3-Deoxyglucosone – Knowledge and References. Taylor & Francis Online. [Link]

-

Delpierre, G., Collard, F., Fortpied, J., & Van Schaftingen, E. (2002). Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes. The Biochemical journal, 365(Pt 3), 801–808. [Link]

-

Sharma, G. S., Bhattacharya, R., Krishna, S., & Singh, L. R. (2018). Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention. Current drug targets, 19(9), 1055–1066. [Link]

-

Baynes, J. W., & Thorpe, S. R. (1993). Detection of 3-deoxyfructose and 3-deoxyglucosone in human urine and plasma: Evidence for intermediate stages of the maillard reaction in vivo. Journal of nutritional biochemistry, 4(12), 674-679. [Link]

-

Phillips, S. A., & Thornalley, P. J. (1993). Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose. European journal of biochemistry, 212(1), 101–105. [Link]

-

Dyer, D. G., Dunn, J. A., Thorpe, S. R., & Baynes, J. W. (1994). 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes. Queen's University Belfast Research Portal. [Link]

-

Baynes, J. W., & Thorpe, S. R. (1999). The Maillard reaction in vivo. Z Ernahrungswiss, 38 Suppl 1, 4-8. [Link]

-

Hamada, Y., Araki, N., Horiuchi, S., & Hotta, N. (1996). Experimental Studies on the Role of Fructose in the Development of Diabetic Complications. Kobe Journal of Medical Sciences, 42(4), 235-248. [Link]

-

Phillips, S. A., & Thornalley, P. J. (1993). Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose. FEBS letters, 332(1-2), 1-5. [Link]

-

Schleicher, E., & Weigert, C. (2000). Formation pathways of carbonyl compounds. ResearchGate. [Link]

-

Collard, F., Delpierre, G., & Van Schaftingen, E. (2003). Fructosamine 3-kinase-related protein and deglycation in human erythrocytes. The Biochemical journal, 375(Pt 3), 743–749. [Link]

-

Anwar, M. A., & Ahmad, S. (2021). Anti-Glucotoxicity Effect of Phytoconstituents via Inhibiting MGO-AGEs Formation and Breaking MGO-AGEs. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

-

Lal, S., Szwergold, B. S., Taylor, A. H., Randall, W. C., Kappler, F., Wells-Knecht, K., & Brown, T. R. (1995). Production and Metabolism of 3-Deoxyglucosone in Humans. Archives of biochemistry and biophysics, 318(1), 191–199. [Link]

-

Kato, H., Hayase, F., & Shin, D. B. (1990). Metabolism of 3-deoxyglucosone, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats. Biochimica et biophysica acta, 1035(1), 71–76. [Link]

-

Al-Timimi, D. J. H., & Al-Jaff, F. H. (2023). Assessment of Fructosamine 3-kinase in Type 2 Diabetic Patients and Its Relation to Some Biochemical Variables. Journal of Survey in Fisheries Sciences, 10(1S), 114-128. [Link]